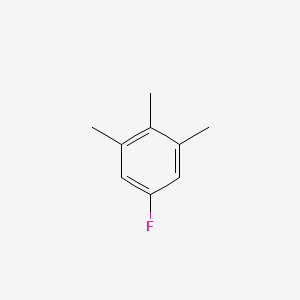
5-Fluoro-1,2,3-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1,2,3-trimethylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of trimethylbenzene, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,2,3-trimethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher yields and safety. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1,2,3-trimethylbenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Nitration: Nitric acid in ethanoic acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1,2,3-trimethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-1,2,3-trimethylbenzene in chemical reactions typically involves the formation of a sigma complex or benzenium ion during electrophilic aromatic substitution . The fluorine atom can influence the reactivity and orientation of subsequent substitutions due to its electron-withdrawing nature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethylbenzene: The parent compound without the fluorine substitution.
1,3,5-Trimethylbenzene: Another isomer with different substitution patterns.
2-Fluoro-1,3,5-trimethylbenzene: A similar compound with the fluorine atom in a different position.
Uniqueness
5-Fluoro-1,2,3-trimethylbenzene is unique due to the specific position of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other isomers and derivatives .
Eigenschaften
CAS-Nummer |
52547-91-8 |
|---|---|
Molekularformel |
C9H11F |
Molekulargewicht |
138.18 g/mol |
IUPAC-Name |
5-fluoro-1,2,3-trimethylbenzene |
InChI |
InChI=1S/C9H11F/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 |
InChI-Schlüssel |
UXSXDXAQKQEYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


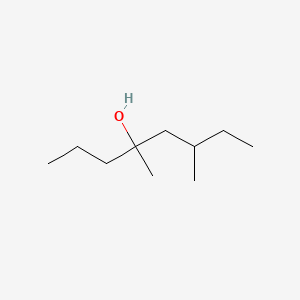
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

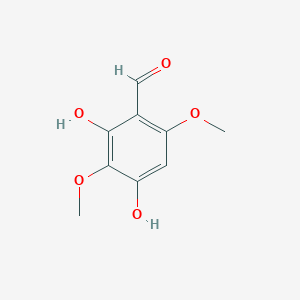
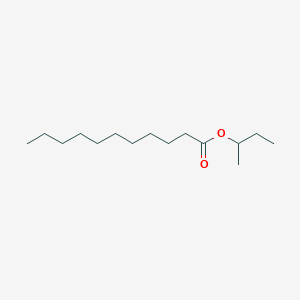
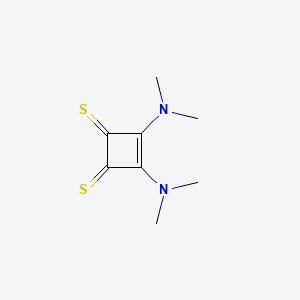
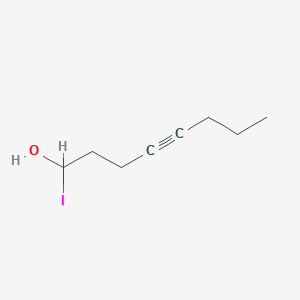
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
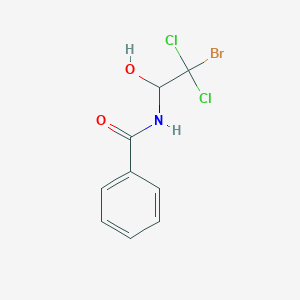
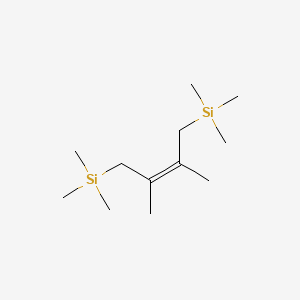
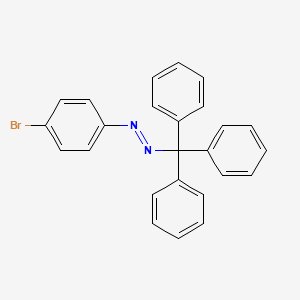
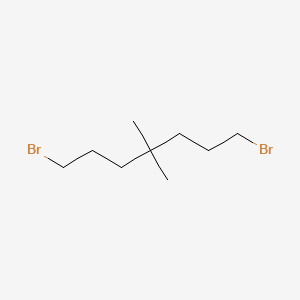
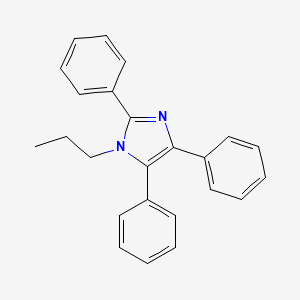
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
